molecular formula C9H6BrNS B2642193 3-(5-Bromothiophen-3-yl)pyridine CAS No. 166450-99-3

3-(5-Bromothiophen-3-yl)pyridine

Cat. No.: B2642193
CAS No.: 166450-99-3
M. Wt: 240.12
InChI Key: GEFXEUZTJRIUOE-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-3-yl)pyridine is a heterocyclic compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 g/mol This compound features a pyridine ring substituted with a 5-bromothiophene moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(5-Bromothiophen-3-yl)pyridine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with a bromopyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted pyridines and thiophenes.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiol derivatives.

Scientific Research Applications

3-(5-Bromothiophen-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-3-yl)pyridine varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The exact pathways and molecular interactions depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromothiophen-2-yl)pyridine
  • 4-(5-Bromothiophen-2-yl)pyridine
  • 3-(5-Bromothiophen-3-yl)quinoline

Comparison

3-(5-Bromothiophen-3-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. Compared to 3-(5-Bromothiophen-2-yl)pyridine, the position of the bromine atom can affect the electronic properties and steric interactions.

Properties

IUPAC Name

3-(5-bromothiophen-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFXEUZTJRIUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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